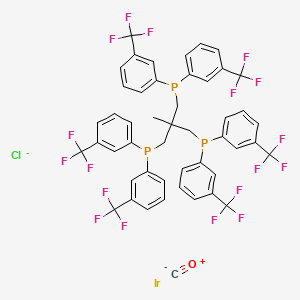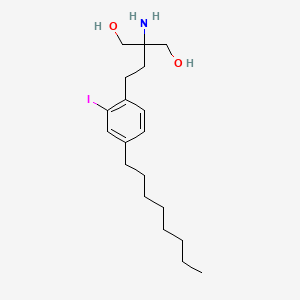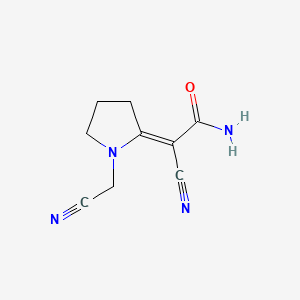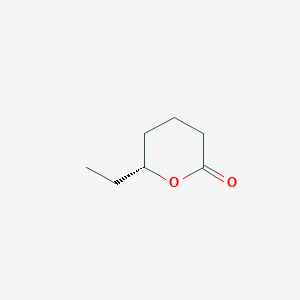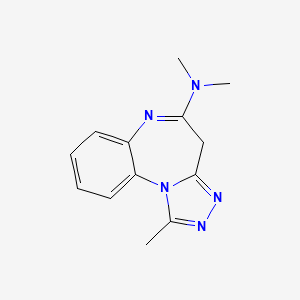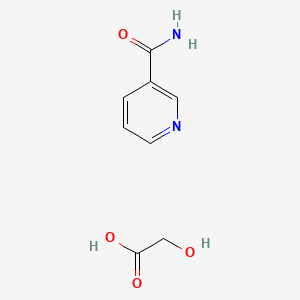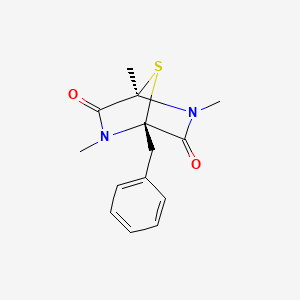
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine is a complex organic compound with the molecular formula C14H16N2O2S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the cyclization of appropriate diamines with diketones under acidic or basic conditions to form the piperazine ring.
Introduction of Epithio and Dioxo Groups: The epithio group is introduced via a thiolation reaction, where sulfur sources like thiourea or elemental sulfur are used. The dioxo functionalities are incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide, respectively, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the epithio group to a thiol or thioether using reducing agents such as lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, potassium permanganate.
Reduction: LAH, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, benzyl halides, methyl iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Benzylated or methylated derivatives.
科学的研究の応用
1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 1,3,4-Trimethyl-6-benzyl-3,6-epithio-2,5-dioxopiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1,3,4-Trimethyl-6-benzyl-2,5-dioxopiperazine: Lacks the epithio group, resulting in different reactivity and applications.
1,3,4-Trimethyl-6-benzyl-3,6-dioxopiperazine:
特性
CAS番号 |
73347-60-1 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
(1R,4R)-1-benzyl-2,4,5-trimethyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C14H16N2O2S/c1-13-11(17)16(3)14(19-13,12(18)15(13)2)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/t13-,14-/m1/s1 |
InChIキー |
KYYKZISDTJVXAE-ZIAGYGMSSA-N |
異性体SMILES |
C[C@]12C(=O)N([C@](S1)(C(=O)N2C)CC3=CC=CC=C3)C |
正規SMILES |
CC12C(=O)N(C(S1)(C(=O)N2C)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
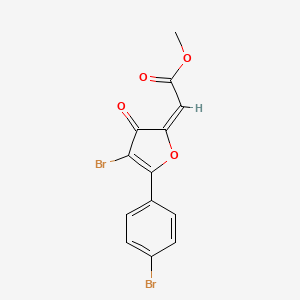
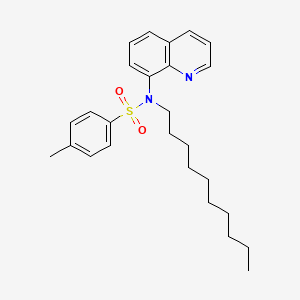

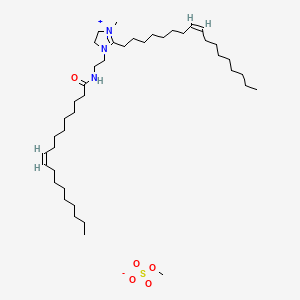
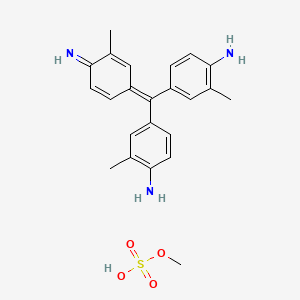
![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
